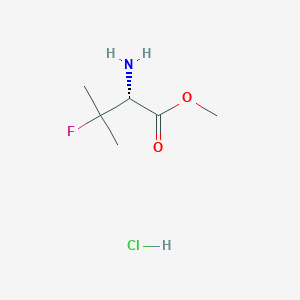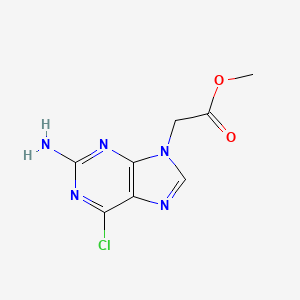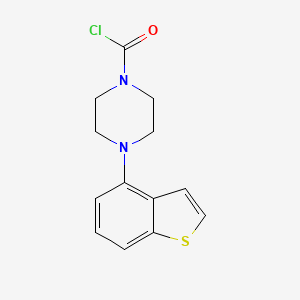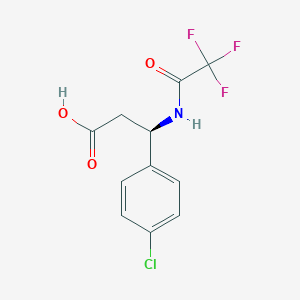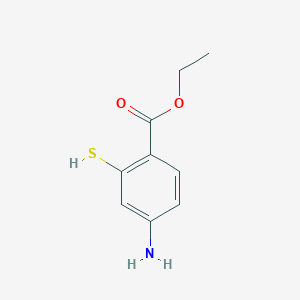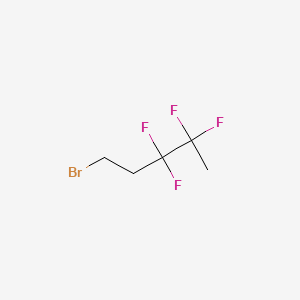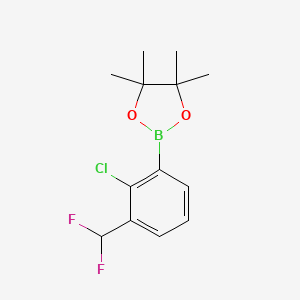![molecular formula C15H17IN2O2 B13502129 tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)
tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an iodoquinoline moiety, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate typically involves the reaction of 3-iodoquinoline with tert-butyl carbamate in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline moiety can participate in oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. Conditions often involve the use of polar aprotic solvents and bases such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Deprotection Reactions: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typically used for deprotection.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the quinoline moiety.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer activities, and this compound could be explored for similar applications.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate is not well-documented. based on the known properties of quinoline derivatives, it is likely to interact with various molecular targets, such as enzymes or receptors, through binding to specific sites. The carbamate group may also play a role in modulating the compound’s activity by influencing its stability and reactivity.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate compound used in various chemical reactions.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in the preparation of isobaric mix solutions.
tert-Butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate: Another carbamate derivative with a different aromatic moiety.
Uniqueness: tert-Butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate is unique due to the presence of the iodoquinoline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for the synthesis of novel quinoline derivatives and for exploring new applications in various fields.
Propiedades
Fórmula molecular |
C15H17IN2O2 |
|---|---|
Peso molecular |
384.21 g/mol |
Nombre IUPAC |
tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate |
InChI |
InChI=1S/C15H17IN2O2/c1-15(2,3)20-14(19)18-8-10-4-5-11-7-12(16)9-17-13(11)6-10/h4-7,9H,8H2,1-3H3,(H,18,19) |
Clave InChI |
CFCPIIIOTGXFET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC2=NC=C(C=C2C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





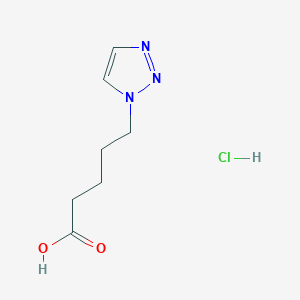
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(1,3-benzoxazol-2-yl)propanamide](/img/structure/B13502072.png)
